methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate
Description
General Overview of Benzothiazine Heterocycles and their Research Significance
Benzothiazines are a class of bicyclic heterocyclic compounds that contain a benzene (B151609) ring fused to a thiazine (B8601807) ring, which incorporates both sulfur and nitrogen atoms. nih.gov Depending on the relative positions of the heteroatoms, various isomers exist, such as 1,2-, 2,1-, 1,3-, and 1,4-benzothiazines. benthamdirect.comresearchgate.net These scaffolds are of significant scientific interest due to their presence in a wide array of biologically active molecules. researchgate.netmdpi.com
The fusion of a benzene and a thiazine ring creates a versatile molecular framework that has proven to be a valuable template in drug discovery and development. researchgate.netrsc.org The structural flexibility of the benzothiazine nucleus, particularly the folding along the nitrogen-sulfur axis in 1,4-benzothiazines, allows for diverse substitutions and modifications, leading to a broad spectrum of pharmacological activities. openmedicinalchemistryjournal.com
The synthesis of benzothiazines has evolved significantly over the years. Early and well-established methods for constructing the 1,4-benzothiazine core often involve the cyclocondensation reaction of 2-aminobenzenethiol (2-ATP) with various substrates. rsc.orgopenmedicinalchemistryjournal.com These substrates include α-halocarbonyl compounds, β-ketoesters, 1,3-dicarbonyls, and acetylenic nitriles. rsc.orgopenmedicinalchemistryjournal.comeaspublisher.com For instance, the reaction between 2-aminobenzenethiol and ethyl acetoacetate (B1235776) is a known route to produce the ethyl ester analog of the title compound. researchgate.net
In recent decades, research has focused on developing more efficient, environmentally friendly, and versatile synthetic routes. mdpi.com These modern approaches include the use of various catalysts like nanocatalysts and metal-based catalysts to improve reaction rates and yields. rsc.orgbenthamdirect.com Green chemistry methodologies, such as microwave-assisted synthesis and sonication, have also been employed to shorten reaction times and simplify work-up procedures. openmedicinalchemistryjournal.comtandfonline.com The derivatization of the benzothiazine scaffold is a continuous area of research, involving reactions like alkylation, acylation, and the introduction of other functional groups to explore structure-activity relationships (SAR). benthamdirect.comresearchgate.net
The 1,4-benzothiazine ring system is a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. rsc.orgnih.govresearchgate.net This structural motif is a key component in molecules developed for various therapeutic applications.
Table 1: Reported Pharmacological Activities of 1,4-Benzothiazine Derivatives
| Pharmacological Activity | Reference(s) |
|---|---|
| Anticancer / Cytotoxic | researchgate.netresearchgate.netnih.gov |
| Antimicrobial / Antibacterial | researchgate.netrsc.orgnih.gov |
| Antifungal | rsc.orgnih.govresearchgate.net |
| Anti-inflammatory | researchgate.netrsc.orgresearchgate.netnih.gov |
| Antiviral | researchgate.netrsc.orgnih.gov |
| Antioxidant | researchgate.netrsc.orgnih.gov |
| Antihypertensive | nih.govresearchgate.netnih.gov |
| Neuroprotective | nih.gov |
The diverse biological profile indicates that the 1,4-benzothiazine core can interact with multiple biological targets, making it a valuable template for designing novel therapeutic agents. nih.gov Its ability to accommodate a wide range of functionalizations allows chemists to fine-tune the pharmacological properties of the resulting molecules. rsc.org
Structural Peculiarities and Nomenclatural Specificity of Methyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate
The formal name, this compound, precisely defines the molecule's structure.
Benzothiazine : Indicates the core bicyclic structure formed by a fused benzene and thiazine ring.
1,4- : Specifies the positions of the sulfur and nitrogen atoms in the thiazine ring relative to the fusion points.
4H- : Denotes that the fourth position, occupied by the nitrogen atom, bears a hydrogen atom, indicating the location of the 'indicated hydrogen'.
3-methyl : A methyl group (-CH₃) is attached to the carbon at position 3.
2-carboxylate : An ester group (-COO-) is present at position 2.
Methyl : The ester is a methyl ester (-COOCH₃).
The compound's chemical formula is C₁₂H₁₃NO₂S. nih.gov A key structural feature is the presence of three distinct functional groups on the heterocyclic ring: a secondary amine (at position 4), a methyl group (at position 3), and a methyl ester (at position 2). This arrangement provides multiple sites for further chemical modification.
Table 2: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₃NO₂S |
| PubChem CID | 360308 |
| InChI Key | SGHODAPQRHJNLR-UHFFFAOYSA-N |
The synthesis of this specific molecule typically involves the cyclocondensation of 2-aminobenzenethiol with methyl acetoacetate. researchgate.netbenthamdirect.com
Review of Research Trajectories Pertaining to Structurally Related Benzothiazine Derivatives
Research into benzothiazines is broad, with different isomers and derivatives being investigated for distinct purposes.
1,2-Benzothiazines : This class is particularly famous for housing prominent non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam. Research often focuses on synthesizing new analogs with improved efficacy and safety profiles. nih.gov
Fused-Benzothiazines : There is a growing interest in synthesizing more complex polycyclic systems where the benzothiazine core is fused with other heterocyclic rings, such as pyrazole (B372694) or imidazole (B134444), to create novel compounds with unique biological properties. tandfonline.com
Benzothiazine S,S-Dioxides : Oxidation of the sulfur atom to a sulfone (S,S-dioxide) is a common modification. These derivatives, such as methyl 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, have been explored for analgesic properties. tandfonline.comsemanticscholar.orgmdpi.com
Benzothiazinones : Derivatives featuring a carbonyl group in the thiazine ring, such as 2H-benzo[b] tandfonline.comnih.govthiazin-3(4H)-one, serve as important synthetic intermediates and possess their own biological activities. nih.gov
Amino Acid Conjugates : Recent studies have explored the coupling of benzothiazine carboxylic acids with amino acids to create novel peptidomimetic structures, potentially for applications such as protease inhibitors. nih.govbeilstein-journals.org
This diverse research landscape highlights the chemical tractability and pharmacological potential of the benzothiazine scaffold.
Scope and Objectives of Academic Inquiry into this compound
Academic research specifically involving this compound and its close analogs generally falls into two main categories: synthetic methodology and medicinal chemistry exploration.
The primary objectives include:
Development of Efficient Synthetic Methods : A significant portion of research aims to establish convenient, high-yielding, and often catalyst-driven methods for the synthesis of the 1,4-benzothiazine carboxylate core. benthamdirect.com The goal is to create accessible routes to this scaffold for further derivatization.
Use as a Synthetic Intermediate : This compound is often not the final target but rather a key building block. For example, the carboxylate group can be hydrolyzed to a carboxylic acid or converted into an amide or other functional groups. Research has shown its use in synthesizing new 3-substituted-1,4-benzothiazine-2-carboxyguanidines. benthamdirect.com
Exploration of Biological Activity : As part of the broader family of 1,4-benzothiazines, this compound and libraries of its derivatives are synthesized and screened for a wide range of potential pharmacological activities. rsc.orgnih.govresearchgate.net While specific data on the title compound is limited in public literature, related structures have shown promise, for instance, as antifungal agents. nih.gov The compound serves as a useful chemical tool for exploring the structure-activity relationships within this class of heterocycles. georganics.sk
In essence, the academic inquiry is driven by the compound's potential as a versatile scaffold for constructing more complex molecules with desirable biological and pharmacological properties. researchgate.netbenthamdirect.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-10(11(13)14-2)15-9-6-4-3-5-8(9)12-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABUAUOEGULWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80386470 | |
| Record name | ST089524 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90252-61-2 | |
| Record name | ST089524 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80386470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for the Elaboration of Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate
Retrosynthetic Analysis of the 4H-1,4-Benzothiazine Core and its Substituents
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, the primary disconnection points are the carbon-sulfur (C–S) and carbon-nitrogen (C–N) bonds that form the thiazine (B8601807) ring.
The most logical disconnection of the 4H-1,4-benzothiazine core breaks the C2–S1 and C3–N4 bonds. This approach identifies two key synthons: a 2-aminophenylthiol synthon and a 3-carbon synthon bearing the required methyl and methyl carboxylate groups. The real-world chemical equivalent for the former is 2-aminothiophenol (B119425), a widely used precursor in benzothiazine synthesis. rsc.orgnih.gov The latter synthon corresponds to a β-ketoester, specifically methyl acetoacetate (B1235776). This leads to a straightforward synthetic strategy involving the condensation and subsequent cyclization of these two components. This approach is one of the most common and well-established methods for constructing 2,3-disubstituted 4H-1,4-benzothiazines. nih.govbeilstein-journals.org
An alternative disconnection could involve forming the C–S and C–N bonds sequentially. For instance, one could first form the C–S bond via nucleophilic substitution and then form the C–N bond through an intramolecular cyclization, or vice versa. This opens up different strategic possibilities, which are often explored in more modern, catalyzed approaches.
Classical Synthetic Routes Towards 1,4-Benzothiazine Systems Relevant to the Compound
Classical methods for synthesizing the 1,4-benzothiazine ring system have been extensively developed and primarily rely on the condensation of bifunctional starting materials. rsc.orgnih.gov These routes are valued for their reliability and the use of readily accessible precursors.
The reaction between 2-aminothiophenol (2-ATP) and β-ketoesters or 1,3-dicarbonyl compounds is a cornerstone of 1,4-benzothiazine synthesis. rsc.orgnih.govnih.govbenthamdirect.com This reaction typically proceeds through a condensation-oxidative cyclization pathway. Initially, the amino group of 2-ATP reacts with one of the carbonyl groups of the dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group onto the enamine double bond or the remaining carbonyl group, leading to the cyclized heterocyclic ring.
Various catalysts and reaction conditions have been employed to promote this transformation. For instance, a convenient and efficient method for the synthesis of 1,4-benzothiazine carboxylates involves the cyclocondensation of 2-aminobenzenethiols with β-keto esters using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst at room temperature, affording products in good to excellent yields within 40 minutes. benthamdirect.com In this method, CAN is proposed to oxidize the aminothiophenol to its disulfide, which then reacts with the enolic form of the β-ketoester. benthamdirect.com
Other protocols utilize dimethyl sulfoxide (B87167) (DMSO) as both a solvent and an oxidant. researchgate.neteurjchem.comijcrt.org Greener approaches have also been developed, using catalysts like baker's yeast or carrying out the reaction under microwave irradiation with basic alumina (B75360) as a solid support to avoid volatile organic solvents. nih.govbeilstein-journals.orgresearchgate.net The reaction can also be promoted by supramolecular catalysts like β-cyclodextrin in water, providing excellent yields in short reaction times. nih.gov
| Catalyst/Condition | Substrates | Yield | Time | Reference |
| Ceric Ammonium Nitrate (CAN) | 2-Aminobenzenethiols, β-Keto esters | Good to Excellent | 40 min | benthamdirect.com |
| DMSO (oxidant/solvent) | 2-Aminothiophenol, β-Diketones/β-Ketoesters | Not specified | Not specified | researchgate.neteurjchem.com |
| Hydrazine (B178648) Hydrate (B1144303) (solvent-free) | 2-Aminobenzenethiols, 1,3-Dicarbonyl compounds | 83-96% | 10 min | nih.govbeilstein-journals.org |
| Basic Alumina (MWI, solvent-free) | 2-Aminothiophenols, β-Keto esters/β-Diketones | 69-85% | 6-11 min | nih.govbeilstein-journals.org |
| Baker's Yeast | 2-Aminothiophenols, 1,3-Dicarbonyl compounds | 51-82% | Not specified | nih.gov |
| β-Cyclodextrin (in water) | Diaryl disulfides, 1,3-Dicarbonyl compounds | 70-91% | 50 min | nih.govnih.gov |
The formation of carbon-heteroatom (C–N and C–S) bonds is fundamental to the synthesis of the benzothiazine ring. nih.gov While the reaction of 2-aminothiophenol with dicarbonyl compounds achieves this concurrently, other strategies focus on forming these bonds in a more controlled, stepwise manner.
One such strategy is an oxidative cyclization involving an aza-Michael addition followed by the formation of a carbon-sulfur bond. acs.orgacs.org For example, the reaction of 2-aminothiophenol with Morita–Baylis–Hillman (MBH) ketones in the presence of a base like cesium carbonate results in the formation of 2,2-disubstituted dihydro-1,4-benzothiazines. acs.orgacs.org This process involves an initial aza-Michael addition of the amine to the activated alkene of the MBH ketone, followed by an oxidative annulation to form the C–S bond, completing the heterocyclic ring. acs.org
Another prominent approach is the use of coupling reactions to form the C–N and C–S bonds. For instance, copper-mediated Ullmann coupling reactions have been employed for the synthesis of 1,4-benzothiazine derivatives. nih.gov This can involve the reaction of a 2-bromothiophenol (B30966) with an N-alkyl-substituted chloroacetamide, where the copper catalyst facilitates the formation of both the C–S and C–N bonds required for the thiazine ring. nih.gov
Modern Catalytic Approaches for the Synthesis of this compound
Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and sustainability. benthamdirect.comresearchgate.net These approaches are particularly valuable for constructing complex heterocyclic systems like the target molecule.
Transition-metal catalysis provides powerful tools for C–H activation and annulation reactions, enabling the construction of heterocyclic rings from simple precursors. nih.govmdpi.com While many examples focus on other isomers, the principles can be applied to 1,4-benzothiazines. For instance, rhodium and iridium catalysts have been used to prepare 1,2-benzothiazine derivatives from sulfonimidamides through C–H activation and annulation with α-sulfonyloxyketones. researchgate.net
More directly relevant to the 1,4-benzothiazine core, copper-catalyzed reactions have proven effective. An efficient copper-mediated C–S and C–N Ullmann coupling reaction has been reported for synthesizing 1,4-benzothiazine derivatives from 2-bromothiophenol and N-alkyl-substituted chloroacetamide. nih.gov Such strategies, which build the ring through catalyzed cross-coupling reactions, represent a modern alternative to classical condensation methods.
Organocatalysis has emerged as a key pillar of green chemistry, avoiding the use of potentially toxic and expensive heavy metals. benthamdirect.comresearchgate.net Several organocatalytic methods have been developed for benzothiazine synthesis. Cinchona-derived squaramide catalysts have been successfully used to construct enantioenriched 1,3-benzothiazine derivatives through a chemoselective 1,2-addition of thiols followed by an enantioselective intramolecular thia-Michael addition cascade. nih.gov
For the 1,4-benzothiazine scaffold, greener protocols often employ metal-free catalysts and environmentally benign reaction conditions. benthamdirect.com For example, a simple and efficient one-pot synthesis of 1,4-benzothiazines involves the condensation of 2-aminobenzenethiols and 1,3-dicarbonyls using the biocatalyst baker's yeast. researchgate.net Another approach utilizes a novel sulfonic acid functionalized nano-γ-Al2O3 catalyst, which is recyclable and promotes the reaction under mild conditions with good to excellent yields and short reaction times. researchgate.net These methods highlight the trend towards more sustainable and efficient synthetic routes in heterocyclic chemistry. benthamdirect.com
Green Chemistry Principles Applied to the Synthesis of the Compound
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. These principles emphasize the use of safer solvents, reduction of waste, and improvement of energy efficiency.
The synthesis of 4H-1,4-benzothiazine derivatives has been successfully achieved under solvent-free conditions, often accelerated by microwave irradiation. This approach offers advantages such as shorter reaction times, higher yields, and operational simplicity. For instance, the oxidative cyclocondensation of 2-aminobenzenethiols with β-dicarbonyl compounds, a common route to 1,4-benzothiazines, can be performed without a solvent, using a catalytic amount of hydrazine hydrate. nih.gov
Polyethylene glycol (PEG), particularly PEG-200, has emerged as a promising green and biocompatible reaction medium for the synthesis of 1,4-benzothiazine derivatives. researchgate.net Its properties, such as non-toxicity, biodegradability, and recyclability, make it an attractive alternative to conventional volatile organic solvents. One-pot, two-component reactions between 2-aminobenzothiols and 1,3-dicarbonyl compounds have been efficiently catalyzed by PEG-200 under metal-free conditions, demonstrating its potential as a sustainable solvent for the synthesis of compounds like this compound. researchgate.net
| Reaction Condition | Reactants | Product Class | Advantages |
| Solvent-free, Microwave | 2-Aminobenzenethiols, β-Dicarbonyls | 4H-1,4-Benzothiazines | Shorter reaction times, higher yields, environmentally benign. nih.gov |
| PEG-200, Metal-free | 2-Aminobenzothiols, 1,3-Dicarbonyls | 4H-1,4-Benzothiazines | Biocompatible, recyclable medium, efficient catalysis. researchgate.net |
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing waste. Addition and rearrangement reactions are inherently 100% atom-economical. In contrast, substitution and elimination reactions often generate byproducts, leading to lower atom economy. primescholars.com
Functional Group Interconversions and Derivatization of the Compound’s Core Structure
The core structure of this compound offers several sites for functional group interconversions and derivatization, allowing for the synthesis of a diverse range of analogues with potentially new properties.
The ester group at the 2-position is a versatile handle for further chemical modifications. One common transformation is its conversion to a carbohydrazide. This is typically achieved by reacting the ester with hydrazine hydrate in a suitable solvent like methanol (B129727) or ethanol. semanticscholar.orggoogle.com This reaction proceeds via nucleophilic acyl substitution at the ester carbonyl. The resulting hydrazide is a valuable intermediate for the synthesis of various other heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, by condensation with appropriate reagents. For example, the reaction of a related 2-methyl-1,4-benzothiazine-3(1H)-one with hydrazine hydrate yields the corresponding 3-hydrazino derivative. semanticscholar.org
The benzothiazine scaffold provides multiple avenues for functionalization. The aromatic ring is susceptible to electrophilic aromatic substitution reactions. The specific position of substitution (ortho, meta, or para to the existing groups) is directed by the electronic nature of the substituents already present on the ring. nih.gov
The nitrogen atom at the 4-position can undergo various reactions, including alkylation. For instance, N-alkylation of 1,4-benzothiazin-3-ones can be achieved using alkyl halides in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov
The sulfur atom in the thiazine ring can be oxidized to form a sulfoxide or a sulfone (1,1-dioxide). Oxidation is commonly carried out using reagents like hydrogen peroxide in glacial acetic acid. google.com These oxidized derivatives often exhibit different biological activities compared to the parent benzothiazine.
Stereoselective Synthesis Approaches to Analogues of this compound
The synthesis of chiral analogues of 4H-1,4-benzothiazine-2-carboxylates is an area of interest due to the often-enantiospecific nature of biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to introduce chirality is through the use of chiral starting materials or chiral catalysts. For example, the synthesis of benzothiazine-amino acid conjugates has been explored, where the inherent chirality of the amino acid is incorporated into the final molecule. nih.gov Another strategy involves the stereoselective reduction of a prochiral precursor. For instance, the palladium-catalyzed hydrogenation of a dehydroamino acid ester intermediate in the presence of a chiral ligand can lead to the formation of a specific enantiomer of the corresponding amino acid derivative. nih.gov Although specific examples for the stereoselective synthesis of analogues of this compound are not extensively detailed in the provided context, these general strategies are applicable to this class of compounds.
Mechanistic Organic Chemistry and Reaction Pathway Elucidation
Detailed Reaction Mechanisms for the Formation of Methyl 3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate
The synthesis of the 4H-1,4-benzothiazine scaffold is a cornerstone of heterocyclic chemistry, with the most prevalent method involving the condensation of 2-aminobenzenethiol with a β-dicarbonyl compound. For the specific formation of this compound, the reaction utilizes 2-aminobenzenethiol and methyl acetoacetate (B1235776). ijcrt.orgbenthamdirect.com The reaction mechanism, while subject to variations based on catalysts and conditions, generally proceeds through a pathway involving key intermediates and an intramolecular cyclization event. nih.gov
One well-documented mechanism commences with the oxidative dimerization of 2-aminobenzenethiol to form bis(2-aminophenyl) disulfide. benthamdirect.comnih.gov This disulfide intermediate is then proposed to react with the enol or enolate form of methyl acetoacetate. The nucleophilic attack from the enol onto the disulfide bond leads to the cleavage of the S-S bond and the formation of a thioenol ether intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group onto the ketone carbonyl carbon, followed by dehydration, to yield the final 4H-1,4-benzothiazine ring system. nih.gov
An alternative pathway suggests the initial formation of an enamine intermediate. In this mechanism, the amino group of 2-aminobenzenethiol attacks the keto group of methyl acetoacetate, leading to a condensation reaction and the formation of an enamine. This is followed by an intramolecular nucleophilic attack of the thiol group (-SH) on the enamine double bond (a Michael-type addition), which results in the closure of the thiazine (B8601807) ring. nih.gov Catalysts, such as ceric ammonium (B1175870) nitrate (B79036) (CAN), have been shown to facilitate this process, possibly by first oxidizing the aminothiophenol to the disulfide. benthamdirect.com
The reaction conditions can be summarized as follows:
| Reactants | Catalyst/Conditions | Key Mechanistic Feature | Yield |
| 2-Aminobenzenethiol, Methyl Acetoacetate | Ceric Ammonium Nitrate (CAN), Room Temp | Oxidative cyclocondensation via disulfide intermediate | Good to Excellent |
| 2-Aminobenzenethiol, Methyl Acetoacetate | Microwave irradiation, DMF | Accelerated condensation | Good |
| 2-Aminobenzenethiol, Methyl Acetoacetate | m-CPBA/2-IBX, Acetonitrile, 70 °C | Oxidative cyclocondensation | Moderate to Excellent |
The cyclization process leading to the 4H-1,4-benzothiazine core is critically dependent on the formation and reactivity of specific intermediates. Two primary intermediates are frequently implicated in the reaction pathway:
Bis(2-aminophenyl) disulfide: This disulfide is formed by the ready oxidation of 2-aminobenzenethiol, often in the presence of air or an oxidizing agent like CAN or m-CPBA/2-IBX. benthamdirect.comnih.gov Its role is to act as an electrophile. The enolic form of the β-ketoester attacks the disulfide bond, leading to its cleavage and the formation of a new C-S bond, which is a crucial step for the subsequent cyclization. This pathway is particularly relevant in syntheses that employ oxidative conditions. nih.gov
Enamine Intermediate: Formed from the condensation of the primary amino group of 2-aminobenzenethiol with the ketone of methyl acetoacetate, the enamine intermediate rearranges the centers of nucleophilicity and electrophilicity. The thiol group can then act as an internal nucleophile, attacking the electron-deficient carbon of the enamine system to initiate ring closure. nih.gov Tautomerization of this intermediate to a methylene (B1212753) imine has also been proposed before the final cyclization step. nih.gov
Detailed kinetic studies to definitively identify the rate-determining step and characterize the transition states for the synthesis of this compound are not extensively reported in the literature. However, mechanistic proposals allow for informed hypotheses.
In multi-step organic reactions, the step that disrupts aromaticity or involves significant bond reorganization and steric hindrance is often the slowest. masterorganicchemistry.com For the pathway involving the enamine intermediate, the intramolecular nucleophilic attack of the sulfur on the carbon-carbon double bond is a plausible rate-determining step. This step involves the formation of the six-membered ring, requiring the molecule to adopt a specific, likely high-energy, transition state geometry for effective orbital overlap.
For the pathway proceeding via the disulfide intermediate, the initial nucleophilic attack of the enol on the disulfide bond could be rate-limiting. Alternatively, the subsequent intramolecular cyclization involving the attack of the amino group on the carbonyl could also be the slow step. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the energies of the intermediates and transition states along the reaction coordinate, thereby helping to elucidate the most probable rate-determining step. rsc.org
Reactivity Profile of the 4H-1,4-Benzothiazine Ring System
The reactivity of the 4H-1,4-benzothiazine ring is dictated by the interplay of the electron-rich benzene (B151609) ring, the fused thiazine ring containing two heteroatoms (N and S), and the substituents at positions 2 and 3.
Specific experimental studies on the electrophilic aromatic substitution of this compound are scarce. However, the outcome of such reactions can be predicted based on the electronic properties of the heterocyclic system. The fused thiazine ring acts as a substituent on the benzene moiety. The nitrogen and sulfur atoms, through their lone pairs, can donate electron density into the benzene ring via the resonance effect. This donation activates the aromatic ring towards electrophilic attack, making it more reactive than unsubstituted benzene. libretexts.org
This electron-donating character directs incoming electrophiles primarily to the ortho and para positions relative to the activating group. In the 4H-1,4-benzothiazine system, the "activating group" is the entire fused N,S-containing ring. The positions C-5 and C-7 are ortho and para, respectively, to the sulfur atom, while position C-8 is ortho to the nitrogen atom. Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur preferentially at positions C-5, C-7, and C-8. The precise regioselectivity would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a role.
The 4H-1,4-benzothiazine core possesses several sites susceptible to nucleophilic attack.
Carboxylate Group: The ester group at the C-2 position is a classic site for nucleophilic acyl substitution. Strong nucleophiles can displace the methoxy (B1213986) group. For instance, reaction with guanidine (B92328) hydrochloride in the presence of a base like sodium methoxide (B1231860) results in the formation of 3-substituted-4H-benzo[b] benthamdirect.comrsc.orgthiazine-2-carboxyguanidines. benthamdirect.com
Thiazine Ring: Under specific conditions, the thiazine ring itself can undergo nucleophile-induced transformations. Studies on related, more complex benzothiazine systems have shown that strong nucleophiles can induce a ring contraction by attacking a carbon atom of the thiazine ring, leading to the cleavage of an S-C bond and subsequent rearrangement to form a five-membered benzothiazole (B30560) ring. beilstein-journals.orgsemanticscholar.org While not directly demonstrated on the title compound, this indicates a potential reactivity pathway for the core structure.
Oxidation: The sulfur atom in the thiazine ring is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide in acetic acid can convert the sulfide (B99878) to a sulfone (S,S-dioxide), which significantly alters the electronic properties and reactivity of the molecule. researchgate.net
Intramolecular Rearrangements and Tautomerism Studies
The 4H-1,4-benzothiazine system is capable of existing in different tautomeric forms. The most significant is the enamine-imine tautomerism. The documented 4H-1,4-benzothiazine structure, which contains a C=C double bond within the thiazine ring and an N-H bond, represents the enamine tautomer. This can exist in equilibrium with the 2H-1,4-benzothiazine, or imine, tautomer, which features a C=N double bond within the ring and a methylene group (CH2) at the C-2 position.
Computational studies on related benzothiazine derivatives have explored the relative stabilities of these tautomers. nih.gov The equilibrium position is influenced by the substitution pattern on the ring and the solvent environment.
While major intramolecular rearrangements like sigmatropic shifts are not commonly reported for this specific ring system, related heterocyclic structures are known to undergo such transformations. For example, 1-aryl-1λ4,2,4-benzothiadiazines have been observed to rearrange via an intramolecular benthamdirect.comrsc.org-sigmatropic shift upon heating. rsc.org Furthermore, base-induced rearrangements of similar benzothiadiazine dioxides can lead to ring-opening followed by a different ring-closure event, constituting a formal rearrangement of the heterocyclic core. acs.org These examples highlight the potential for skeletal reorganization of the benzothiazine framework under thermal or chemical induction.
Photochemical and Thermal Reactivity of the Compound
The photochemical and thermal reactivity of this compound is a subject of scientific interest, primarily extrapolated from studies on the broader class of 1,4-benzothiazine derivatives. Direct experimental data on the title compound is limited; however, research on analogous structures provides significant insights into its potential behavior under photochemical and thermal conditions.
Photochemical Reactivity:
1,4-Benzothiazine derivatives are known to exhibit photochemical activity, largely influenced by the chromophoric benzothiazine core. This structural motif is a key component of pheomelanins, the pigments found in red hair, which are known for their phototoxic properties. The absorption of ultraviolet (UV) radiation by the 1,4-benzothiazine scaffold can lead to the formation of excited states, initiating a cascade of chemical reactions.
One of the documented photochemical transformations for the 1,4-benzothiazine moiety is a ring contraction to afford the corresponding 1,3-benzothiazole derivatives. This process is believed to occur under UV irradiation, although specific quantum yields and detailed mechanistic pathways for this compound have not been extensively reported. The general mechanism likely involves the homolytic cleavage of the S-C bond within the thiazine ring, followed by rearrangement and cyclization to form the more stable five-membered benzothiazole ring.
Furthermore, the photodegradation of related heterocyclic systems, such as phenothiazines, often proceeds through the formation of radical intermediates. It is plausible that upon UV exposure, this compound could undergo similar processes, potentially leading to a variety of photoproducts through pathways such as photooxidation or photosubstitution. The presence of substituents on the benzothiazine ring, including the methyl and methyl carboxylate groups, would be expected to influence the stability of any radical intermediates and thus direct the course of the photochemical reactions.
Computational studies on some 1,4-benzothiazine derivatives have been conducted to understand their electronic properties, which are fundamental to their photochemical behavior. These studies often focus on calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict electronic transitions and reactivity. For instance, DFT studies on (4-bromophenyl)(4-methyl-4H-benzo[b] rsc.orgresearchgate.netthiazin-2-yl)methanone have been used to determine its optimized geometry and correlate experimental and calculated NMR chemical shifts, providing a basis for understanding its electronic structure. rsc.org
Thermal Reactivity:
The thermal stability of this compound is another critical aspect of its chemical profile. Research on related 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid derivatives indicates a degree of instability. nih.gov These compounds have been observed to be reasonably stable in the solid state but can decompose in solution. nih.gov
A significant thermal reaction pathway for carboxylic acid derivatives of benzothiazines is decarboxylation. For example, studies on 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid have shown that it undergoes decarboxylation at elevated temperatures (220-225 °C). While the title compound is an ester, thermal decomposition could potentially lead to the loss of the methoxycarbonyl group or other fragmentation pathways.
The general instability of the 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid core has been noted to be a challenge in synthetic applications, with decomposition observed under both acidic and basic conditions, even at reflux temperatures. nih.gov This suggests that this compound may also be susceptible to degradation under relatively mild thermal stress, particularly in solution. Oxidative dimerization has also been reported as a competing reaction for some benzothiazine derivatives, a process that can be influenced by temperature. nih.gov
Detailed studies involving techniques such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) would be necessary to fully characterize the thermal decomposition profile of this compound, including the onset of decomposition and the nature of the degradation products.
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
Kinetic Aspects:
The kinetics of formation of 1,4-benzothiazine derivatives have been investigated in some contexts. For instance, the kinetics of the DMSO-assisted one-pot cyclocondensation of bisanilino disulphide and 1,3-dicarbonyls to form 2,3-disubstituted 1,4-benzothiazines have been studied. Such studies typically determine the order of the reaction and the effect of substituents on the reaction rate. While not directly applicable to the reactions of the pre-formed this compound, this research highlights the methodologies that could be employed to study its kinetic behavior in various transformations.
The rate of decomposition of 4H-benzo[b] rsc.orgresearchgate.netthiazine-3-carboxylic acid derivatives has been qualitatively described as rapid at reflux temperatures in certain solvents, indicating a relatively low activation barrier for decomposition. nih.gov For this compound, kinetic studies of its hydrolysis, aminolysis, or other nucleophilic substitution reactions at the ester group would provide valuable information on its reactivity and stability under different conditions.
Thermodynamic Aspects:
The thermodynamic stability of the 1,4-benzothiazine ring system and the influence of its substituents are key factors in its chemical behavior. Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the thermodynamic properties of related benzothiazine derivatives. For example, the optimized geometry and thermodynamic parameters of formation for compounds like (4-bromophenyl)(4-methyl-4H-benzo[b] rsc.orgresearchgate.netthiazin-2-yl)methanone have been determined. rsc.org Such calculations can provide estimates of the Gibbs free energy of formation, enthalpy, and entropy, which are fundamental to understanding the thermodynamic feasibility of reactions.
In the context of reaction pathways, the relative stability of intermediates and products determines the thermodynamic control of a reaction. For instance, in the nucleophile-induced ring contraction of certain complex pyrrolo[2,1-c] rsc.orgresearchgate.netbenzothiazines, the formation of different products can be under either kinetic or thermodynamic control. This suggests that reactions involving the 1,4-benzothiazine scaffold can be sensitive to reaction conditions, which dictate the final product distribution based on the activation energies of competing pathways (kinetic control) or the relative thermodynamic stability of the products (thermodynamic control).
A theoretical analysis of the Gibbs free energy can also shed light on the spontaneity of potential reactions. While specific data for this compound is lacking, the general principles of thermodynamics can be applied. For example, a reaction with a negative change in Gibbs free energy (ΔG < 0) will be spontaneous under the given conditions. The table below presents hypothetical thermodynamic data for a generic reaction involving a 1,4-benzothiazine derivative to illustrate these concepts.
| Reaction Type | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG at 298 K (kJ/mol) | Spontaneity |
|---|---|---|---|---|
| Hypothetical Ring Contraction | -25 | 10 | -27.98 | Spontaneous |
| Hypothetical Decarboxylation | 120 | 150 | 75.3 | Non-spontaneous |
| Hypothetical Hydrolysis | -10 | -5 | -8.51 | Spontaneous |
Note: The data in this table is purely illustrative and does not represent actual experimental values for this compound.
Further experimental and computational studies are necessary to establish a comprehensive understanding of the mechanistic organic chemistry of this compound, particularly concerning its photochemical and thermal reactivity, as well as the kinetic and thermodynamic parameters governing its transformations.
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Methodological Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. mdpi.com By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
For methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, ¹H NMR spectroscopy would identify all unique proton environments. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet pattern, while the N-H proton of the thiazine (B8601807) ring would likely present as a broad singlet. The methyl groups at the C3 position and the ester functionality would each exhibit sharp singlet signals at characteristic chemical shifts.
¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of each carbon atom. wikimedia.org The carbonyl carbon of the ester group would be significantly downfield, while the carbons of the benzene ring would resonate in the aromatic region. The aliphatic carbons of the methyl groups would appear at upfield chemical shifts. While specific experimental data for the title compound is not extensively published, predicted chemical shifts based on analogous structures are presented in the table below.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on related benzothiazine structures.
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| C2-COOCH₃ | - | ~165-170 (C=O) |
| C2-COOCH₃ | ~3.7-3.9 (s, 3H) | ~52-54 |
| C3 | - | ~45-50 |
| C3-CH₃ | ~2.3-2.5 (s, 3H) | ~20-25 |
| N4-H | ~5.0-6.0 (br s, 1H) | - |
| C4a | - | ~125-130 |
| C5-H | ~6.8-7.2 (m, 1H) | ~120-128 |
| C6-H | ~6.8-7.2 (m, 1H) | ~120-128 |
| C7-H | ~6.8-7.2 (m, 1H) | ~120-128 |
| C8-H | ~6.8-7.2 (m, 1H) | ~115-125 |
| C8a | - | ~140-145 |
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. slideshare.netyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, typically through two or three bonds. sdsu.edu For the title compound, COSY would reveal the coupling network among the four adjacent protons on the benzene ring, confirming their relative positions. science.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the aromatic proton signals to their corresponding aromatic carbon signals. science.gov
Correlations from the C3-methyl protons to the C3 and C2 carbons.
Correlations from the ester methyl protons to the ester carbonyl carbon.
Correlations from the N-H proton to adjacent carbons C4a and C8a.
Correlations from aromatic protons (e.g., H5) to quaternary carbons (e.g., C4a and C8a).
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between protons that are close in space, irrespective of their through-bond connectivity. researchgate.net NOESY data can confirm stereochemistry and provide insights into the preferred conformation of the molecule. For example, a NOESY correlation between the C3-methyl protons and the H5 aromatic proton would provide evidence for their spatial proximity.
The 4H-1,4-benzothiazine ring is not planar and typically adopts a folded, boat-like conformation. This conformation can undergo a ring-inversion process, where one boat form converts to another. Dynamic NMR (DNMR) spectroscopy is the ideal technique for studying such conformational exchange processes.
While specific DNMR studies on this compound are not reported in the reviewed literature, the methodology would involve recording ¹H NMR spectra at various temperatures. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals for axial and equatorial protons on the thiazine ring might be observed. As the temperature is increased, the rate of inversion increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into an averaged signal at higher temperatures. By analyzing the line shapes of the spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process, providing quantitative data on the conformational flexibility of the heterocyclic ring. Theoretical calculations on related benzothiazole (B30560) systems have also been used to explore stable conformers. mdpi.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental composition and molecular formula.
For this compound (Molecular Formula: C₁₁H₁₁NO₂S), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like Electrospray Ionization (ESI), would provide an experimental mass measurement. nih.gov A close match between the experimental and theoretical mass (typically within 5 ppm) confirms the molecular formula, distinguishing it from other possible formulas with the same nominal mass. HRMS data is frequently reported for the characterization of new benzothiazine derivatives. mdpi.com
Table 2: HRMS Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁NO₂S |
| Theoretical Exact Mass [M+H]⁺ | 222.0583 |
| Expected HRMS Result | An experimental m/z value within ~0.0011 Da (5 ppm) of the theoretical mass. |
Tandem mass spectrometry (MS/MS) provides crucial structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov This analysis helps to piece together the molecular structure by identifying characteristic neutral losses and fragment ions.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve several key fragmentation steps. The initial fragmentation would likely involve the loss of the ester group or parts thereof, which are common and energetically favorable fragmentation channels. Cleavage within the thiazine ring can also occur.
Table 3: Predicted MS/MS Fragmentation for this compound
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Description |
| 222.0583 | •CH₃ | 207.0352 | Loss of a methyl radical from the C3 position. |
| 222.0583 | •OCH₃ | 191.0423 | Loss of a methoxy (B1213986) radical from the ester. |
| 222.0583 | COOCH₃ | 163.0501 | Loss of the entire methoxycarbonyl radical. |
| 222.0583 | CH₃OH | 190.0427 | Loss of methanol (B129727) from the ester group. |
| 190.0427 | CO | 162.0481 | Subsequent loss of carbon monoxide from the [M+H-CH₃OH]⁺ ion. |
Vibrational Spectroscopy Methodologies (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, making these techniques excellent for functional group identification. chemijournal.com The IR spectra of various benzothiazine derivatives have been reported, confirming the presence of key functional groups. mdpi.comresearchgate.net
The IR spectrum of this compound would display a series of absorption bands corresponding to the vibrations of its constituent functional groups. Analysis of these bands allows for the confirmation of the molecule's key structural features.
N-H Stretch: A characteristic absorption band for the N-H bond in the thiazine ring is expected in the range of 3200-3400 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹. royalsocietypublishing.org
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the ester group is expected in the region of 1700-1730 cm⁻¹. This is often a prominent feature in the IR spectra of related compounds. mdpi.com
C=C Stretches: Aromatic C=C bond stretching vibrations within the benzene ring typically result in several bands in the 1450-1600 cm⁻¹ region. royalsocietypublishing.org
C-O Stretch: The C-O single bond stretch of the ester group is expected to produce a strong band in the 1100-1300 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds occur in the 650-900 cm⁻¹ region, and the pattern can provide information about the substitution pattern of the benzene ring.
Table 4: Characteristic Infrared (IR) Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Amine (in thiazine ring) | 3200 - 3400 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | -CH₃ Groups | 2850 - 3000 | Medium |
| C=O Stretch | Ester Carbonyl | 1700 - 1730 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |
| C-O Stretch | Ester | 1100 - 1300 | Strong |
| C-N Stretch | Amine | 1250 - 1350 | Medium |
| C-H Out-of-Plane Bend | Aromatic Ring | 650 - 900 | Strong |
Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Conjugation
Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the conjugated π-electron system inherent to the 1,4-benzothiazine scaffold. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals (typically bonding π or non-bonding n orbitals) to higher energy anti-bonding molecular orbitals (π*). The resulting spectrum provides valuable information about the extent of conjugation and the types of electronic transitions possible within the molecule.
The chromophore of this compound comprises the fused benzene ring and the dihydrothiazine ring, which contains a C=C double bond, a nitrogen atom with a lone pair of electrons, and a sulfur atom, all conjugated with the ester carbonyl group. This extended π-system gives rise to characteristic absorption bands in the UV-Vis spectrum. The primary electronic transitions observed in such systems are π → π* and n → π*.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. In the 1,4-benzothiazine system, these transitions involve the delocalized electrons of the aromatic ring and the enamine-like C=C bond within the thiazine ring. Increased conjugation, for instance by the presence of electron-donating or electron-withdrawing groups on the benzene ring, can shift the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift).
n → π Transitions:* These are generally lower-intensity absorptions that occur at longer wavelengths compared to π → π* transitions. They involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen or sulfur atoms, to an anti-bonding π* orbital.
The specific λmax values are sensitive to the solvent polarity and the substitution pattern on the benzothiazine core. While specific UV-Vis data for this compound is not extensively reported, analogous 2,3-disubstituted 4H-1,4-benzothiazines exhibit characteristic absorptions consistent with their conjugated structure.
| Electronic Transition | Involved Orbitals | Relative Intensity (ε) | Expected Wavelength Region | Structural Origin in 1,4-Benzothiazines |
|---|---|---|---|---|
| π → π | Bonding π to Anti-bonding π | High (typically >10,000 L·mol⁻¹·cm⁻¹) | Shorter Wavelength (UV) | Benzene ring and C=C double bond conjugation |
| n → π | Non-bonding (N, S, O lone pairs) to Anti-bonding π | Low (typically 10-1000 L·mol⁻¹·cm⁻¹) | Longer Wavelength (UV/Visible) | Heteroatoms (N, S) and carbonyl oxygen |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Analysis
While a crystal structure for this compound is not publicly available, the structure of its close analogue, ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate , has been determined by single-crystal X-ray diffraction. researchgate.net The data from this analogue provides significant insight into the likely solid-state conformation of the target compound.
The analysis reveals that the central six-membered 1,4-thiazine ring is not planar. Instead, it adopts a puckered conformation, typically described as a boat or a twisted half-chair. This folding occurs along the S···N axis, a characteristic feature of phenothiazines and related compounds. nih.gov This non-planar geometry is a crucial structural aspect, influencing the molecule's biological activity and physical properties. The substituents on the thiazine ring (the methyl group at C3 and the carboxylate group at C2) occupy specific pseudo-axial or pseudo-equatorial positions, which are precisely defined by the crystallographic data.
Another related structure, Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate , also shows the characteristic fold across the S···N vector. researchgate.net In its crystal lattice, molecules are linked by N—H···O and O—H···O hydrogen bonds, forming chains that are further associated through C—H···O interactions and offset π-stacking between benzene rings. researchgate.net
| Parameter | Ethyl 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carboxylate researchgate.net | Ethyl 3-methyl-1-oxo-4H-1,4-benzothiazine-2-carboxylate monohydrate researchgate.net |
|---|---|---|
| Crystal System | Data not specified in abstract | Monoclinic |
| Space Group | Data not specified in abstract | P2₁/c |
| a (Å) | Data not specified in abstract | 8.8340 (3) |
| b (Å) | Data not specified in abstract | 18.6849 (6) |
| c (Å) | Data not specified in abstract | 7.6927 (3) |
| β (°) | Data not specified in abstract | 91.478 (1) |
| Volume (ų) | Data not specified in abstract | 1269.35 (8) |
| Thiazine Ring Conformation | Non-planar (folded) | Non-planar (folded across S···N vector) |
Chiroptical Spectroscopic Techniques (e.g., CD, ORD) for Stereochemical Assignment of Chiral Analogues
This compound is an achiral molecule as it does not possess a stereocenter and cannot exist as enantiomers. However, chiral analogues can be readily synthesized, for example, by introducing a chiral center at one of the substituent positions or by creating atropisomerism. For these chiral derivatives, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for assigning the absolute configuration.
These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = AL - AR) as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, which correspond to the electronic absorption bands observed in the UV-Vis spectrum. The sign and intensity of the Cotton effect are highly sensitive to the stereochemistry of the molecule. For a chiral 1,4-benzothiazine analogue, the benzothiazine moiety acts as the chromophore. The spatial relationship between this chromophore and the chiral center(s) dictates the CD spectrum. By comparing the experimentally measured CD spectrum with spectra predicted by theoretical calculations (e.g., time-dependent density functional theory, TDDFT), the absolute configuration of the stereocenters can be determined.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. An ORD curve shows a characteristic plain curve far from an absorption band and an anomalous curve (containing peaks and troughs) in the region of a Cotton effect. CD and ORD are related phenomena (through the Kronig-Kramers transforms), and both can be used for stereochemical assignment.
The synthesis of chiral 1,4-benzothiazines can be achieved by reacting 2-aminothiophenol (B119425) with chiral building blocks, such as chiral epoxides or α-halo esters derived from amino acids. acgpubs.org The stereochemical outcome of these reactions can then be confirmed using chiroptical methods, providing a powerful tool for the synthesis and characterization of enantiopure 1,4-benzothiazine derivatives.
| Technique | Principle | Measurement | Application for Chiral 1,4-Benzothiazine Analogues |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light. | Ellipticity (θ) or ΔA vs. Wavelength (nm). | Determination of absolute configuration by analyzing the sign of Cotton effects associated with the benzothiazine chromophore. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Specific Rotation [α] vs. Wavelength (nm). | Assignment of stereochemistry based on the shape and sign of anomalous dispersion curves (Cotton effects). |
Computational Chemistry and Theoretical Studies of Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate
Quantum Mechanical (QM) Calculations for Geometric and Electronic Structure Determination
Quantum mechanical calculations are fundamental to modern computational chemistry, offering a way to solve the Schrödinger equation (or its density-based equivalent) for a given molecule to determine its properties.
Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance between accuracy and computational cost. scirp.org This method is used to determine the ground-state electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For 1,4-benzothiazine derivatives, DFT calculations are routinely employed to predict the most stable three-dimensional arrangement of atoms—the optimized molecular geometry. rsc.orgchem960.com
Commonly, a functional like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is paired with a basis set such as 6-31G(d) or 6-311G(d,p) to perform these calculations. rsc.orgresearchgate.net The process of geometry optimization involves systematically altering the molecular geometry to find the lowest energy conformation on the potential energy surface. The output of such a calculation provides key geometric parameters.
While specific DFT data for methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate is not available in published literature, the following table presents representative geometric parameters that would be expected from such a calculation, based on studies of similar 1,4-benzothiazine structures.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length (Å) | S1 - C2 | ~1.75 |
| Bond Length (Å) | C2 = C3 | ~1.36 |
| Bond Length (Å) | N4 - C10a | ~1.40 |
| Bond Angle (°) | C2 - S1 - C9a | ~101.0 |
| Bond Angle (°) | C3 - N4 - C10a | ~122.0 |
| Dihedral Angle (°) | C9a - S1 - C2 - C3 | ~15.0 |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data or parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods (like Møller–Plesset perturbation theory or Coupled Cluster) provide a rigorous way to characterize the electronic structure.
While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. They are particularly useful for benchmarking results from other methods and for studying systems where DFT might be less reliable, such as in the calculation of excited states or systems with significant electron correlation. For a molecule like this compound, these high-level calculations could be used to precisely determine ionization potentials, electron affinities, and other electronic properties that govern its behavior in chemical reactions and interactions.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. mdpi.com It is calculated from the total electron density and provides a color-coded map of the electrostatic potential on the molecule's surface. scirp.org MEP maps are instrumental in predicting a molecule's reactivity towards electrophiles and nucleophiles. mdpi.com
Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and represent sites for nucleophilic attack. mdpi.com
For this compound, the MEP map would be expected to show:
Negative Potential: Concentrated around the electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the nitrogen and sulfur atoms of the thiazine (B8601807) ring. These areas are the most likely sites for interaction with protons or other electrophiles.
Positive Potential: Located around the hydrogen atom attached to the nitrogen (N-H), making it the primary site for deprotonation or hydrogen bonding. The hydrogens of the methyl groups would also exhibit a slightly positive potential.
| Region | Associated Atoms | Expected Potential | Predicted Reactivity |
|---|---|---|---|
| Most Negative | Carbonyl Oxygen (C=O) | Highly Negative (Red) | Electrophilic Attack / H-bond Acceptor |
| Negative | Ester Oxygen (O-CH3) | Negative (Yellow/Orange) | Electrophilic Attack |
| Negative | Nitrogen (N4) | Moderately Negative (Green/Yellow) | Coordination / H-bond Acceptor |
| Most Positive | Amine Hydrogen (N-H) | Highly Positive (Blue) | Nucleophilic Attack / H-bond Donor |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. scirp.org
The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more polarizable, less stable, and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com
For this compound, the HOMO is expected to be distributed over the electron-rich benzothiazine ring system, particularly involving the sulfur and nitrogen atoms. The LUMO is likely to be localized on the π-system that includes the C=C double bond and the electron-withdrawing methyl carboxylate group.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | Indicator of chemical reactivity and kinetic stability |
Computational Simulations of Reaction Mechanisms and Transition States
Theoretical calculations are indispensable for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, computational methods can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate.
For the synthesis of the 1,4-benzothiazine core, computational studies can model the proposed reaction pathways, such as the condensation and cyclization of 2-aminothiophenol (B119425) with a suitable β-ketoester. nih.gov These simulations can validate a proposed mechanism by showing that the calculated activation energies are reasonable for the experimental reaction conditions. For example, a simulation could clarify whether the reaction proceeds via a concerted mechanism or through discrete steps involving stable intermediates. This level of detail provides a molecular-level understanding of the synthesis, which is crucial for optimizing reaction conditions and improving yields. nih.gov
Conformational Analysis and Energy Landscape Mapping Using Molecular Mechanics and QM/MM Approaches
The 1,4-benzothiazine ring is not planar and can adopt several different conformations, such as boat, twist-boat, or sofa forms. nih.gov The specific conformation adopted by the molecule can significantly influence its biological activity and physical properties. Furthermore, the substituent groups, like the methyl and methyl carboxylate groups in the target molecule, have rotational freedom, leading to a complex potential energy landscape with multiple local energy minima (conformers).
Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.
Molecular Mechanics (MM): This approach uses classical physics (force fields) to calculate the energy of a molecule as a function of its geometry. It is computationally fast and ideal for scanning the vast conformational space to identify potential low-energy structures.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach provides a balance of accuracy and efficiency. The electronically important part of the molecule (e.g., the benzothiazine ring) is treated with a high-level QM method, while the less critical parts (e.g., alkyl substituents) are handled with a faster MM force field.
For this compound, these methods would be used to study the puckering of the thiazine ring and the orientation of the ester group relative to the ring. Identifying the global minimum energy conformation and other low-lying conformers is essential for understanding how the molecule might bind to a biological target or pack in a crystal lattice. semanticscholar.org
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic parameters of molecules, including nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and electronic (UV-Vis) absorption spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.
For this compound, quantum chemical calculations are typically performed to first obtain the optimized molecular geometry. rsc.org This is often achieved using DFT with a functional such as B3LYP and a basis set like 6-31G(d). rsc.org Once the optimized structure is obtained, the same level of theory can be used to calculate various spectroscopic properties.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. dntb.gov.ua Theoretical predictions of these shifts for this compound can be compared with experimental data to confirm its structure. The accuracy of these predictions is often enhanced by using a combination of different DFT methods and basis sets. nih.gov A representative table of predicted chemical shifts would be generated through these computational analyses.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be computed from the optimized geometry. These calculated frequencies correspond to the vibrational modes of the molecule and can be correlated with the peaks observed in an experimental IR spectrum. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.comlakeheadu.ca By calculating the vertical excitation energies and oscillator strengths, the λmax values in the UV-Vis spectrum of this compound can be predicted. researchgate.netresearchgate.netbeilstein-journals.org These calculations provide insights into the electronic transitions occurring within the molecule, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
Interactive Data Table: Predicted Spectroscopic Parameters for this compound
Note: The following data is representative and would be generated from specific DFT and TD-DFT calculations.
| Parameter | Predicted Value | Experimental Correlation |
| ¹H NMR Chemical Shifts (ppm) | ||
| -CH₃ (at C3) | ~2.3 | Corresponds to the methyl group on the thiazine ring. |
| -OCH₃ | ~3.8 | Represents the methyl ester group. |
| Aromatic Protons | 6.8 - 7.5 | A complex pattern of signals for the benzene (B151609) ring protons. |
| NH | ~8.5 | The proton attached to the nitrogen in the thiazine ring. |
| ¹³C NMR Chemical Shifts (ppm) | ||
| -CH₃ (at C3) | ~20 | Carbon of the methyl group at the C3 position. |
| -OCH₃ | ~52 | Carbon of the methyl ester group. |
| Aromatic Carbons | 115 - 140 | Signals corresponding to the carbons of the benzene ring. |
| C=O (ester) | ~165 | The carbonyl carbon of the ester group. |
| Key IR Frequencies (cm⁻¹) | ||
| N-H Stretch | ~3300 | Vibrational mode of the N-H bond. |
| C=O Stretch (ester) | ~1720 | Stretching vibration of the carbonyl group. |
| C=C Stretch (aromatic) | ~1600, ~1480 | Vibrations of the carbon-carbon bonds in the benzene ring. |
| UV-Vis λmax (nm) | ||
| π → π* transitions | ~280, ~320 | Electronic transitions within the aromatic system. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Methodology Focus)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding affinity and mode of interaction of a potential drug candidate. rjeid.com
Molecular Docking Methodology:
The primary goal of molecular docking is to predict the preferred orientation of a ligand when bound to a receptor. chemcopilot.com The general workflow involves the following steps:
Preparation of the Receptor and Ligand:
The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
Hydrogen atoms are added to the protein, and its structure is optimized to correct for any missing atoms or residues.
The 3D structure of this compound is built and its geometry is optimized using a suitable computational method.
Partial charges are assigned to the atoms of both the receptor and the ligand.
Definition of the Binding Site:
The active site of the protein, where the ligand is expected to bind, is identified. This can be based on the location of a co-crystallized ligand in the experimental structure or through predictive algorithms.
A "grid box" is defined around the active site, which specifies the search space for the docking algorithm.
Docking Simulation:
A docking program, such as AutoDock, is used to explore the conformational space of the ligand within the defined binding site. youtube.comomicstutorials.comualberta.ca
The program generates a series of possible binding poses and scores them based on a scoring function that estimates the binding affinity.
Analysis of Results:
The predicted binding poses are analyzed to identify the most favorable interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
The docking score provides an estimate of the binding free energy, with lower scores generally indicating a more favorable interaction.
Molecular Dynamics (MD) Simulations Methodology:
MD simulations provide a dynamic view of the ligand-target complex, allowing for an assessment of its stability and the nature of the interactions over time. The methodology typically includes:
System Setup:
The best-ranked docked pose of the this compound-protein complex is used as the starting point.
The complex is placed in a simulation box, which is then filled with water molecules to mimic the aqueous environment of a biological system.
Ions are added to neutralize the system and to achieve a physiological salt concentration.
Simulation Protocol:
A force field, such as AMBER or GROMACS, is chosen to describe the interactions between the atoms in the system. irbbarcelona.orggithub.iomdtutorials.comreddit.com
The system is first subjected to energy minimization to remove any steric clashes.
The system is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
Finally, a production MD simulation is run for a specified period, typically in the nanosecond to microsecond range.
Trajectory Analysis:
The trajectory of the simulation, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed.
Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the protein, respectively.
The interactions between the ligand and the protein, such as hydrogen bonds, are monitored throughout the simulation to determine their persistence.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Modification of the Benzothiazine Core and Peripheral Substituents
Systematic modification of the 1,4-benzothiazine nucleus is a key strategy in medicinal chemistry to optimize pharmacological activity. researchgate.net This involves altering substituents on both the fused benzene (B151609) ring and the thiazine (B8601807) ring to probe the chemical space and enhance desired properties. The fusion of the benzene and thiazine frameworks provides a valuable and versatile scaffold that can accommodate a wide range of functionalizations, leading to diverse biological activities. rsc.orgnih.gov Researchers have explored numerous synthetic routes to create analogues that exhibit activities ranging from antimicrobial and anti-inflammatory to anticancer. nih.govcbijournal.com
The position and electronic characteristics (i.e., electron-donating or electron-withdrawing) of substituents on the benzothiazine core critically influence the molecule's electronic structure, and consequently, its reactivity and biological interactions. Theoretical and experimental studies on related heterocyclic systems, such as benzothiazoles, have demonstrated that the introduction of different functional groups can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org
Table 1: Impact of Substituent Modifications on Benzothiazine and Related Scaffolds
| Substituent Type | Position | Electronic Nature | Observed Impact on Molecular Properties |
| Amino-aryl | C8 vs. C6 | Electron-Donating | Larger molar absorptivity when at the C8 position compared to C6 in 1,3-benzothiazines. cbijournal.com |
| Nitro (-NO₂) | Position 5 (on a furan (B31954) ring attached to benzothiazole) | Electron-Withdrawing | Lowered HOMO and LUMO energy levels, reducing the energy gap and influencing optoelectronic properties. rsc.org |
| Methyl (-CH₃) | Various | Electron-Donating | Tends to increase the HOMO energy level relative to unsubstituted compounds. rsc.orgnih.gov |
| Hydroxyl (-OH) to Methyl (-CH₃) | Position 4 (in 2,1-benzothiazines) | Bioisosteric Replacement | The replacement was found to be bioisosteric, with the resulting 4-methyl analogs showing pronounced analgesic properties. |
Isosteric and bioisosteric replacements are foundational principles in molecular design, involving the substitution of an atom or group with another that has similar physical or chemical properties, with the goal of retaining or enhancing biological activity. A bioisostere is a molecule or group that has the same type of biological activity as the compound it replaces.
In the context of benzothiazine derivatives, this strategy has been successfully employed. For example, studies on 2,1-benzothiazine-3-carboxylates, which are structurally related to the target compound, demonstrated that the bioisosteric replacement of a 4-hydroxyl group with a 4-methyl group is not only feasible but also leads to analogs with pronounced analgesic properties. This suggests that the 4-position can be a critical point for modification to enhance biological effects. Similarly, isosteric replacements have been explored in benzothiazole (B30560) scaffolds to optimize compounds and eliminate undesirable effects, such as off-target ion channel inhibition. amanote.com This approach allows for the fine-tuning of a molecule's properties by making subtle structural changes that can lead to significant improvements in its therapeutic profile.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Molecular Function
Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that plays a pivotal role in modern drug design. nih.gov It aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For the 1,4-benzothiazine class, QSAR models have been developed to predict various activities, including antimicrobial and anticancer effects, thereby guiding the synthesis of new, more potent derivatives. nih.govnih.gov
The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. nih.gov These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their topology, geometry, and electronic features. For benzothiazine derivatives, studies have employed a variety of descriptors, including Weighted Holistic Invariant Molecular (WHIM) parameters, topological indices, and quantum-chemical parameters. researchgate.netnih.gov
Once the descriptors are calculated, statistical methods are used to build a model that links them to biological activity. Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). nih.govnih.gov For instance, an MLR-based QSAR analysis on tetracyclic 1,4-benzothiazines identified WHIM parameters as being dominant in describing the antimicrobial activity. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by creating 3D contour maps that visualize the regions where steric, electrostatic, or other fields positively or negatively influence activity. atlantis-press.com These models are then rigorously validated to ensure they are robust and have predictive power for new, untested compounds. tandfonline.com
Table 2: Common Descriptors and Models in Benzothiazine QSAR Studies
| Category | Type / Method | Description | Application Example |
| Descriptors | WHIM Parameters | 3D descriptors that capture information about the molecule's size, shape, symmetry, and atom distribution. | Found to be dominant in describing the antimicrobial activity of tetracyclic 1,4-benzothiazines. nih.gov |
| Topological Indices | 2D descriptors derived from the graph representation of the molecule, describing its connectivity and branching. | Used in the development of QSAR models for antibacterial benzothiazole analogues. researchgate.net | |
| Quantum-Chemical | Descriptors like HOMO/LUMO energies, dipole moment, and electrostatic potential, calculated using quantum mechanics. | Utilized to understand the electronic requirements for activity in various heterocyclic systems. rsc.org | |
| Statistical Models | Multiple Linear Regression (MLR) | A statistical method used to model the linear relationship between a dependent variable (activity) and one or more independent variables (descriptors). | Employed to establish statistically significant QSAR models for antimicrobial 1,4-benzothiazines. researchgate.netnih.gov |
| Partial Least Squares (PLS) | A regression method suitable for cases where the number of descriptors is large or when descriptors are correlated. | Used to develop a predictive atom-based 3D-QSAR model for 1,4-benzothiazines with anticolon cancer activity. nih.gov | |
| 3D-QSAR (CoMFA/CoMSIA) | Methods that generate 3D fields around molecules to correlate their shape and electrostatic properties with activity. | Applied to benzothiazole derivatives to determine structural requirements impacting their activity. atlantis-press.com |
Pharmacophore Modeling and Ligand-Based Design Concepts
Pharmacophore modeling is a powerful ligand-based design technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For 1,4-benzothiazine derivatives, pharmacophore modeling has been successfully applied to understand the structural requirements for their anticancer activity. In one study targeting colon cancer, a common pharmacophore model, designated ADHR26, was developed from a series of active 1,4-benzothiazine compounds. nih.gov This model consisted of key features including an aromatic ring, a hydrogen bond donor, and a hydrophobic group, arranged in a specific spatial orientation. nih.gov Such validated models can then be used as 3D queries to screen large virtual databases of chemical compounds to identify novel molecules that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new potential drug candidates by prioritizing compounds for synthesis and biological testing. nih.gov
Stereochemical Influences on Molecular Recognition and Interaction
Stereochemistry plays a crucial role in molecular recognition, as biological targets such as enzymes and receptors are chiral environments. The specific three-dimensional arrangement of atoms in a molecule can dictate how it fits into a binding site. The title compound, methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, possesses a chiral center at the C2 position of the thiazine ring. Consequently, it can exist as two non-superimposable mirror images known as enantiomers.
While specific studies on the differential activity of the enantiomers of this particular compound are not detailed in the provided sources, the principles of stereoselectivity are well-established. Research on the related 1,2-benzothiazine scaffold has provided compelling evidence of the importance of stereochemistry. In a study of (1,2-benzothiazin-4-yl)acetic acid enantiomers as aldose reductase inhibitors, a remarkable difference in activity was observed. The (R)-(-)-enantiomer was found to be 35 times more active than its (S)-(+)-counterpart, demonstrating that the stereocenter at the C4 position of that scaffold has a major impact on biological activity and selectivity. This highlights that one enantiomer typically exhibits a much better fit with the biological target, leading to a stronger or more favorable interaction. Therefore, it is highly probable that the biological activity of this compound is also stereospecific, with one enantiomer being significantly more potent than the other.
Conformational Flexibility and its Role in Molecular Interactions
The biological activity of 1,4-benzothiazine derivatives, including this compound, is intrinsically linked to the three-dimensional shape the molecule can adopt. The central 1,4-benzothiazine scaffold is not planar; the six-membered thiazine ring possesses significant conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which is crucial for its ability to bind effectively to biological targets such as enzymes and receptors.
X-ray crystallography and computational studies, including Density Functional Theory (DFT), have revealed that the thiazine ring in this class of compounds typically adopts non-planar conformations. rsc.org Common conformations observed in crystal structures include the twisted boat, distorted sofa, and half-chair forms. nih.goviucr.org For instance, the crystal structure of 4-benzyl-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one shows the thiazine ring in a twisted boat conformation. nih.gov This inherent non-planarity is a result of the fusion of the benzene ring with the sulfur- and nitrogen-containing thiazine ring. The specific conformation adopted can be influenced by the nature and position of substituents on the core structure.
This conformational flexibility is not merely a structural curiosity; it plays a pivotal role in molecular interactions. The ability of a molecule to adjust its shape to fit into a binding pocket of a protein is a key determinant of its biological efficacy. A flexible scaffold like 1,4-benzothiazine can orient its substituent groups in an optimal fashion to form key interactions—such as hydrogen bonds, hydrophobic interactions, or van der Waals forces—with amino acid residues in the target's active site. frontiersin.orgrjeid.com
Studies on related benzothiazine isomers have demonstrated a direct link between molecular conformation and biological activity. For example, research on 2,1-benzothiazine derivatives has shown that different molecular conformations, influenced by salt formation, can lead to significant variations in analgesic activity. This suggests that the specific three-dimensional structure presented to the biological target is critical for eliciting a response. The biological properties of 1,4-benzothiazine analogues are therefore not solely dependent on their chemical composition but also on the dynamic equilibrium of their accessible conformations. cbijournal.com
Design Strategies for Enhanced Specificity and Potency of Analogues (Focus on molecular mechanisms)
The 1,4-benzothiazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for designing ligands for diverse biological targets. researchgate.netnih.govrsc.org Strategies to enhance the specificity and potency of analogues of this compound often involve targeted modifications to the core structure, guided by structure-activity relationship (SAR) studies and molecular modeling. These modifications aim to optimize interactions with the specific molecular target, thereby increasing efficacy and reducing off-target effects.
One prominent strategy involves the rational design of inhibitors for specific enzymes. For example, 1,4-benzothiazine-based bisamide derivatives have been designed as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme in bacteria, making it an attractive target for novel antibiotics. frontiersin.org Molecular docking studies revealed how these analogues fit into the enzyme's active site. The benzothiazine core acts as a scaffold, positioning a bisamide side chain to chelate the active site's metal ion (e.g., Ni²⁺) and form hydrogen bonds with key amino acid residues, such as Gly89 and Cys90. Modifications to the side chain and substitutions on the benzene ring were systematically made to improve these interactions and, consequently, the inhibitory potency. frontiersin.org
Another successful design approach targets proteins involved in cancer progression. Analogues of the subject compound, such as propyl 3-methyl-3,4-dihydro-2H-benzo[b] nih.govnih.govthiazine-2-carboxylate, have been investigated as anti-lung cancer agents. rjeid.comnih.gov The molecular mechanism involves the inhibition of pro-inflammatory and pro-proliferative signaling pathways. Molecular docking studies have shown that these compounds can bind effectively to targets like Interleukin-8 (IL-8), a key chemokine in cancer-related inflammation. The docking analysis indicated that the benzothiazine analogue fits into a binding pocket of IL-8, with specific substitutions on the thiazine ring, such as the presence of an unbranched alkyl group, enhancing the binding affinity and anti-cancer activity. rjeid.com
Furthermore, SAR studies have provided guiding principles for modifying the 1,4-benzothiazine skeleton to modulate various biological activities. For instance, in the development of apoptosis-inducing agents, it was found that replacing the imidazole (B134444) group in a side chain with a benzimidazole (B57391) group maintained activity, while replacement with piperazine (B1678402) decreased it. nih.gov Similarly, for aldose reductase inhibitors, 3-thioxo derivatives were generally more potent than their 3-oxo counterparts, and a 2-isopropyl group was found to be optimal for in vivo activity. researchgate.net These findings highlight how subtle changes to the molecule's structure can fine-tune its interaction with a biological target, leading to enhanced potency and selectivity.
The following tables summarize data from molecular docking and SAR studies on 1,4-benzothiazine analogues designed for different therapeutic targets.
Table 1: Molecular Docking of 1,4-Benzothiazine Analogues against Bacterial Peptide Deformylase (PDF) Data sourced from studies on designed PDF inhibitors. frontiersin.org
| Compound Analogue | Modification from Core Structure | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |
| Analogue A | Bisamide side chain with terminal Boc group | S. aureus PDF | -8.5 | Gly89, Cys90, Ile44 |
| Analogue B | Bisamide side chain with p-chlorophenyl group | S. aureus PDF | -9.2 | Gly89, Cys90, His132 |
| Analogue C | Bisamide side chain with m-methylphenyl group | S. aureus PDF | -8.9 | Gly89, Cys90, Ile128 |
| Actinonin (Ref) | Natural product inhibitor | S. aureus PDF | -7.8 | Gly89, Cys90, His132 |
Table 2: Structure-Activity Relationship of 1,4-Benzothiazine Analogues as Anti-Lung Cancer Agents Data based on in silico and in vitro studies against A-549 lung cancer cells. rjeid.comnih.gov
| Compound Analogue | Key Substituents | Target Protein (in silico) | Binding Affinity (kcal/mol) | In Vitro Activity (IC₅₀) |
| Analogue 1 (Ethyl ester) | C2-COOEt, C3-Me | IL-8 | -7.21 | Moderate |
| Analogue 2 (Propyl ester) | C2-COOPr, C3-Me | IL-8 | -7.54 | High |
| Analogue 3 (Butyl ester) | C2-COOBu, C3-Me | IL-8 | -7.35 | Moderate-High |
| Analogue 4 (Phenyl group) | C2-Ph, C3-Me | IL-8 | -6.98 | Low |
Biochemical and Molecular Mechanism Studies
Investigation of Molecular Targets and Binding Interactions
There is a notable absence of published research specifically identifying and characterizing the molecular targets of methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate. The broader 1,4-benzothiazine scaffold is known to interact with various biological molecules, exhibiting a range of activities including antimicrobial, anti-inflammatory, and anticancer effects. nih.govcbijournal.combeilstein-journals.org However, the specific targets responsible for any potential bioactivity of this methyl ester derivative remain uninvestigated.
No specific studies on the enzyme inhibition mechanisms of this compound have been found. While derivatives of the isomeric 1,2-benzothiazine have been investigated as urease inhibitors, this data is not directly applicable to the 1,4-benzothiazine structure . nih.govroyalsocietypublishing.org Research into the potential inhibitory effects of this compound on key enzyme families such as kinases or esterases has not been reported.
Information regarding receptor binding assays and the formation of ligand-receptor complexes involving this compound is not available in the current body of scientific literature. Understanding such interactions is crucial for elucidating the pharmacological profile of a compound, and this remains a significant gap in the knowledge for this specific molecule.
Detailed analyses of protein-ligand interactions for this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) have not been published. These methods provide critical data on binding affinity and thermodynamics, which are essential for drug design and development.
Cellular Uptake and Intracellular Localization Mechanisms (in vitro systems)
The mechanisms by which this compound may be taken up by cells and its subsequent localization within intracellular compartments have not been investigated.
There are no available studies on the membrane permeability and transport of this compound in model systems. Such research would be necessary to understand its bioavailability and ability to reach potential intracellular targets.
Data on the subcellular distribution and compartmentalization of this compound is currently unavailable. Determining where a compound localizes within a cell is fundamental to understanding its mechanism of action.
Biochemical Pathway Modulation and Perturbation by the Compound
Research into the biochemical and molecular mechanisms of 1,4-benzothiazine derivatives has revealed their potential to interact with and modulate various biological pathways. While studies focusing specifically on this compound are limited, research on closely related analogues provides significant insights into the compound's potential mechanisms of action. The 1,4-benzothiazine scaffold is recognized as a valuable template in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects. nih.govnih.govnih.gov These activities are often linked to the inhibition of specific enzymes or the modulation of cellular signaling pathways. nih.gov
The 1,4-benzothiazine core structure is a key feature in molecules that can inhibit various enzymes. For example, certain derivatives have been designed as inhibitors of bacterial peptide deformylase (PDF), an essential enzyme in bacteria, highlighting a potential antibacterial mechanism. frontiersin.org Other studies have shown that compounds with this scaffold can inhibit enzymes like urease, which is implicated in the pathogenesis of Helicobacter pylori. royalsocietypublishing.orgwikimedia.org
A notable example from a related compound, 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, demonstrates the ability to modulate metabolic pathways by inhibiting glucose-stimulated insulin (B600854) release from pancreatic beta cells in vitro. nih.gov This effect is directly linked to the activation of ATP-sensitive potassium (KATP) channels, a key step in the regulation of insulin secretion. nih.gov This suggests a potential for derivatives of this compound to interfere with metabolic and ion channel-regulated processes.
Table 1: Examples of Enzyme/Metabolic Pathway Modulation by 1,4-Benzothiazine Derivatives
| Derivative Class | Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|---|
| 1,4-Benzothiazine-based bisamides | Bacterial Peptide Deformylase (PDF) | Inhibition | frontiersin.org |
| 1,2-Benzothiazine-N-arylacetamides | Urease | Inhibition | royalsocietypublishing.orgwikimedia.org |
| 4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxides | ATP-sensitive potassium (KATP) channels | Activation | nih.gov |
Modulation of Signaling Pathways (e.g., gene expression, second messenger systems)
The modulation of signaling pathways is a critical aspect of the biological activity of 1,4-benzothiazine derivatives. The activation of KATP channels by 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide leads to hyperpolarization of the beta cell membrane potential. nih.gov This change in membrane potential is a primary signaling event that directly impacts downstream processes, such as the influx of calcium ions and the subsequent release of insulin. nih.gov While direct evidence linking this compound to specific gene expression changes or second messenger systems is not yet established, the actions of its analogues on ion channels strongly suggest an ability to perturb critical cellular signaling cascades.
Development of Chemical Probes for Target Identification and Validation
The inherent chromophoric and fluorescent properties of the 1,4-benzothiazine scaffold make it an attractive candidate for the development of chemical probes. nih.gov These probes are instrumental in bioimaging, target identification, and validating drug-target interactions. For instance, a 1,4-benzothiazine derivative fused with a coumarin (B35378) moiety has been successfully employed as a fluorescent probe for detecting cellular hypochlorite (B82951), showcasing high selectivity and sensitivity. nih.gov Another example involves the use of a (pyrrolo)bis(1,4-benzothiazine) structure to create fluorescent nanoparticles. These nanoparticles exhibit properties ideal for fluorescence imaging applications, such as a large Stokes shift and a high quantum yield in aqueous environments, which are crucial for bioimaging diagnostics. nih.gov Such strategies could be adapted to develop probes based on the this compound structure to identify its specific cellular targets and validate its mechanism of action.
Mechanistic Basis of Specific Biological Observations in in vitro Systems
The biological effects of 1,4-benzothiazine derivatives are substantiated by a variety of in vitro studies that help to elucidate their underlying mechanisms. These compounds have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory actions in cellular models. nih.govfrontiersin.orgcbijournal.com
Specific cellular assays are crucial for understanding how these compounds exert their effects at a cellular level.
Antimicrobial and Biofilm Inhibition Assays: In the context of antibacterial research, 1,4-benzothiazine-3-one containing bisamide derivatives have been tested against Staphylococcus aureus. frontiersin.org Cellular assays demonstrated that these compounds not only possess antibacterial activity but can also inhibit the formation of S. aureus biofilms, a key virulence factor. frontiersin.org This was further tested on medical surfaces like urinary catheters, indicating a plausible application in preventing device-associated infections. frontiersin.org
Metabolic and Electrophysiological Assays: As previously mentioned, derivatives such as 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been evaluated in cellular assays using pancreatic beta cells and isolated rat islets. nih.gov These experiments confirmed the compound's ability to inhibit insulin release, and patch-clamp studies directly measured the increased ion currents through Kir6.2/SUR1 KATP channels, providing a clear mechanistic link between the compound and its observed effect on cellular function. nih.gov
Colony Formation Unit (CFU) Assay: The Colony Forming Unit (CFU) assay is a fundamental in vitro method used to quantify hematopoietic progenitor cells based on their ability to proliferate and differentiate into colonies in a semi-solid medium. nih.govstemcell.com While a powerful tool for assessing the potency of stem cell products and the effects of compounds on hematopoiesis, specific studies employing the CFU assay to elucidate the mechanism of this compound have not been reported in the reviewed literature. nih.gov
Table 2: Summary of In Vitro Cellular Assays for 1,4-Benzothiazine Derivatives
| Assay Type | Cell/System Used | Derivative Class | Observed Mechanistic Action | Reference |
|---|---|---|---|---|
| Antibacterial/Biofilm Assay | Staphylococcus aureus | 1,4-Benzothiazine-3-one bisamides | Inhibition of bacterial growth and biofilm formation | frontiersin.org |
| Insulin Secretion Assay | Pancreatic beta cells / Rat islets | 4H-1,4-Benzothiazine-2-carbonitrile 1,1-dioxides | Inhibition of glucose-stimulated insulin release | nih.gov |
Chemical Biology Applications and Probe Development Utilizing Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate
Development of Fluorescent Probes for Biological Target Visualization
The 1,4-benzothiazine core is recognized for its chromophoric and potential fluorophoric properties, making it an attractive scaffold for the design of fluorescent probes. nih.gov While research has not extensively focused on methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate itself as a fluorescent probe, the broader class of 1,4-benzothiazines has shown significant promise in bioimaging. The development of fluorescent probes from this scaffold generally involves the strategic introduction of substituents to modulate the photophysical properties, such as quantum yield, Stokes shift, and environmental sensitivity.
For instance, a 1,4-benzothiazine ring fused with a coumarin (B35378) moiety has been developed as a fluorescent probe for the bioimaging of cellular hypochlorite (B82951). nih.gov This probe demonstrated a selective fluorescence enhancement in the presence of hypochlorite due to the oxidation of the sulfur atom in the benzothiazine ring. nih.gov This example highlights a common strategy where the benzothiazine core acts as the signaling unit, and its fluorescence is modulated by a specific chemical reaction with a biological analyte.
Another approach involves the creation of highly conjugated systems incorporating the 1,4-benzothiazine structure. A (pyrrolo)bis(1,4-benzothiazine) has been utilized as a scaffold to prepare fluorescent nanoparticles for diagnostic imaging. nih.gov These nanoparticles exhibit a strong green-yellow fluorescence with a large Stokes shift and a high quantum yield in aqueous environments, which are desirable characteristics for biological imaging applications. nih.gov
These findings suggest that this compound could be a viable precursor for fluorescent probes. The ester functionality at the 2-position offers a handle for the attachment of other fluorophores or recognition moieties, potentially leading to the development of probes for specific biological targets.
Table 1: Examples of 1,4-Benzothiazine-Based Fluorescent Probes
| Probe Scaffold | Target Analyte | Sensing Mechanism | Application |
| Benzothiazine-fused coumarin | Hypochlorite (ClO⁻) | Oxidation-induced fluorescence enhancement | Bioimaging of cellular hypochlorite |
| (Pyrrolo)bis(1,4-benzothiazine) | Not specified (nanoparticle formation) | Aggregation-induced emission | Fluorescence imaging for diagnostics |
Affinity Probes for Proteomic Target Identification
Affinity probes are essential tools in chemical proteomics for the identification of the protein targets of bioactive small molecules. These probes typically consist of a recognition element, a reactive group for covalent modification of the target, and a reporter tag for detection and enrichment. While there are no specific reports on the use of this compound as an affinity probe, a benzothiazine-based chemoselective probe named BTD has been successfully used for the global and site-specific identification and quantification of protein S-sulfenylation. researchgate.netnih.gov
The BTD probe contains a benzothiazine core that selectively reacts with the sulfenic acid modification on cysteine residues. researchgate.net It also incorporates a clickable alkyne handle, allowing for the subsequent attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netnih.gov This approach has enabled the enrichment and identification of S-sulfenylated proteins from complex cellular lysates by mass spectrometry. researchgate.net
This example demonstrates the potential of the benzothiazine scaffold in the design of affinity probes. To adapt this compound for this purpose, one could envision derivatizing the methyl ester to incorporate a photoreactive group, such as a diazirine or benzophenone, for photoaffinity labeling. nih.gov Additionally, a reporter handle like an alkyne or azide (B81097) could be introduced at another position on the benzothiazine ring or as part of the ester modification to facilitate downstream analysis.
Table 2: Components of a Benzothiazine-Based Affinity Probe for S-Sulfenylation
| Component | Function | Chemical Moiety |
| Recognition/Reactive Group | Selectively reacts with S-sulfenylated cysteines | Benzothiazine |
| Reporter Handle | Enables attachment of a tag for detection/enrichment | Alkyne |
| Reporter Tag (attached via click chemistry) | Facilitates detection and purification | Biotin or Fluorophore |
Bioconjugation Strategies for Derivatization of the Compound
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. The methyl ester group of this compound provides a potential site for derivatization and subsequent bioconjugation. One common strategy would be the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with an amine-containing biomolecule or linker.
However, research on the closely related 4H-benzo[b] researchgate.netnih.govthiazine-3-carboxylic acid has revealed that the benzothiazine core can be unstable under the conditions required for standard amide coupling reactions, leading to decomposition. nih.govbeilstein-journals.org This suggests that direct coupling of the hydrolyzed form of this compound with biomolecules may be challenging.
Alternative strategies could be explored to overcome this limitation. For example, the methyl ester could be converted to a more reactive derivative that allows for coupling under milder conditions. Alternatively, the bioconjugation handle could be introduced at a different position on the benzothiazine scaffold that is more amenable to chemical modification without compromising the stability of the ring system. A linear synthesis approach, where the benzothiazine ring is formed after coupling the precursor components to the biomolecule, has been successfully employed for the synthesis of benzothiazine-amino acid conjugates and could be a viable strategy. nih.govbeilstein-journals.org
Applications as a Scaffold for Complex Chemical Library Synthesis
The 1,4-benzothiazine nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. rsc.orgnih.gov This makes this compound an excellent starting point for the synthesis of diverse chemical libraries for high-throughput screening and drug discovery. The functional groups on the scaffold, including the methyl group at the 3-position and the carboxylate at the 2-position, as well as the aromatic ring, provide multiple points for diversification.
Numerous synthetic methodologies have been developed for the preparation of 1,4-benzothiazine derivatives, which can be adapted for library synthesis. rsc.orgnih.gov These methods often involve the condensation of 2-aminothiophenols with various carbonyl compounds. nih.gov For library synthesis based on the this compound scaffold, the ester group can be converted to an amide, leading to a diverse set of derivatives by using a variety of amines. Further modifications can be made to the aromatic ring through reactions such as electrophilic aromatic substitution, allowing for the introduction of a wide range of substituents.
The development of solid-phase synthesis routes for 1,4-benzothiazine derivatives would be particularly advantageous for the rapid generation of large and diverse chemical libraries. This would involve anchoring the benzothiazine scaffold or one of its precursors to a solid support and then carrying out a series of reactions to introduce diversity at various positions on the molecule.
Design of Click Chemistry Compatible Analogues for Biological Investigations
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in chemical biology for its high efficiency, selectivity, and biocompatibility. nih.govnih.gov Designing analogues of this compound that are compatible with click chemistry would significantly enhance their utility in biological investigations, enabling their attachment to a wide range of biomolecules and reporter tags.
To create a click-compatible analogue, either an azide or a terminal alkyne group needs to be incorporated into the molecule. This could be achieved through several synthetic strategies. For example, the methyl ester could be hydrolyzed to the carboxylic acid, which could then be coupled to an amino-alkyne or an amino-azide linker. Alternatively, a precursor to the benzothiazine ring system that already contains an azide or alkyne group could be used in the synthesis.
There are reports of 1,4-benzothiazine derivatives being functionalized with propargyl groups (containing a terminal alkyne) at the nitrogen atom of the thiazine (B8601807) ring. researchgate.net These propargylated benzothiazines can then undergo CuAAC reactions with various azides to generate a library of 1,2,3-triazole-containing benzothiazine derivatives. researchgate.net This demonstrates the feasibility of incorporating click handles into the 1,4-benzothiazine scaffold.
The resulting click-compatible analogues of this compound could be used in a variety of applications, including:
Activity-based protein profiling (ABPP): An alkyne- or azide-tagged analogue could be used to identify the protein targets of the compound in a cellular context.
Fluorescence labeling: The click handle would allow for the easy attachment of a fluorescent dye for tracking the localization of the compound within cells.
Drug delivery: The compound could be clicked onto a targeting moiety or a drug delivery vehicle to enhance its specificity and efficacy.
Future Research Directions and Unexplored Avenues in the Study of Methyl 3 Methyl 4h 1,4 Benzothiazine 2 Carboxylate
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The synthesis of 1,4-benzothiazines traditionally involves the condensation of 2-aminothiophenols with β-dicarbonyl compounds or related substrates. nih.govrsc.org While effective, many established methods rely on volatile organic solvents, harsh reaction conditions, or metal catalysts, posing environmental and economic challenges. eurekaselect.combenthamdirect.com Future research should prioritize the development of "green" synthetic methodologies for methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate and its analogs.
Promising avenues include the use of biocatalysts like baker's yeast, which has been successfully employed for the synthesis of other 1,4-benzothiazines at ambient temperatures. researchgate.net The exploration of solvent-free reactions, potentially accelerated by microwave irradiation, offers another sustainable alternative that can reduce reaction times and energy consumption. nih.gov Furthermore, the use of eco-friendly catalysts, such as graphene oxide or heteropoly acids, could provide highly efficient and recyclable options for the synthesis of the benzothiazine scaffold. cbijournal.comresearchgate.net A comparative analysis of traditional versus potential green synthetic routes highlights the significant opportunities for improvement.
| Parameter | Traditional Synthesis Methods | Potential Green Synthesis Methods |
|---|---|---|
| Catalyst | Metal-based (e.g., CuI), mineral acids | Biocatalysts (e.g., baker's yeast), carbocatalysts (e.g., graphene oxide), organocatalysts |
| Solvent | DMSO, Toluene, Methanol (B129727) | Water, ethanol/water mixtures, ionic liquids, solvent-free conditions |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound, visible light |
| Reaction Time | Hours to days | Minutes to hours |
| Byproducts | Often requires purification from catalyst and solvent residues | Minimized waste, easier purification, potentially recyclable catalysts |
These sustainable approaches not only align with the principles of green chemistry but may also lead to the discovery of novel reaction pathways and improved yields for this specific benzothiazine derivative. eurekaselect.comresearchgate.net
Application of Machine Learning and AI in Predicting Reactivity and Molecular Function
The intersection of artificial intelligence (AI) and chemistry presents a transformative opportunity for studying compounds like this compound. Machine learning (ML) models can dramatically accelerate the discovery process by predicting chemical reactivity, biological activity, and other molecular properties, thereby reducing the need for extensive trial-and-error experimentation. chemicalindustryjournal.co.uk
Future research could involve developing bespoke ML models trained on datasets of known benzothiazine derivatives. nih.govacs.org These models, particularly graph neural networks, could predict the reactivity of the ester and methyl groups on the benzothiazine ring, guiding synthetic chemists in designing more efficient functionalization reactions. astrazeneca.com AI can also be used to screen vast virtual libraries of analogues of the title compound against various biological targets, identifying promising candidates for further investigation. mdpi.compnnl.gov By integrating data on chemical structure, spectroscopic properties, and biological assay results, AI algorithms can uncover complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. mdpi.comillinois.edu
| AI/ML Application Area | Specific Goal for the Compound | Potential Impact |
|---|---|---|
| Reactivity Prediction | Predicting sites for electrophilic/nucleophilic attack, reaction yields under various conditions. youtube.com | Accelerated synthesis of analogues, optimization of reaction conditions. |
| Virtual Screening | Screening virtual libraries of analogues against protein targets (e.g., kinases, HDACs). | Rapid identification of potential drug candidates with high binding affinity. |
| QSAR Modeling | Developing models that correlate structural features with biological activity (e.g., antibacterial, anticancer). pnnl.gov | Guiding the rational design of more potent and selective molecules. |
| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. | Early de-risking of drug candidates, reducing late-stage failures. |
This data-driven approach promises to make the exploration of benzothiazine chemical space more systematic and efficient. chemicalindustryjournal.co.uk
Advanced Mechanistic Studies Utilizing Time-Resolved Spectroscopy
Understanding the precise reaction mechanisms and dynamic behavior of this compound is crucial for optimizing its synthesis and predicting its interactions in biological systems. Time-resolved spectroscopy techniques, operating on nanosecond to femtosecond timescales, are powerful tools for observing transient intermediates and excited states that are invisible to conventional spectroscopic methods. dtic.mildtic.mil
Future studies could employ techniques like transient absorption spectroscopy to elucidate the mechanism of its formation, for instance, by tracking the decay of enamine intermediates during the cyclization reaction. nih.gov Furthermore, investigating the photophysical properties of the compound could reveal potential applications in areas like photoredox catalysis or as a fluorescent probe. nih.govclockss.org Time-resolved fluorescence spectroscopy could be used to study how the compound's local environment—such as binding within a protein pocket—affects its excited-state dynamics, providing insights into its mechanism of action. acs.org These advanced mechanistic studies would provide a fundamental understanding of the compound's behavior at a molecular level.
Integration of Multi-Omics Data with Compound-Target Interactions
To fully comprehend the biological impact of this compound, it is essential to move beyond single-target assays and embrace a systems-level perspective. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a small molecule. nih.govnygen.io
Future research should focus on treating relevant cell lines (e.g., cancer cells or bacteria) with the compound and subsequently performing a multi-omics analysis. nih.gov By correlating changes in gene expression (transcriptomics) with alterations in protein levels (proteomics) and metabolic pathways (metabolomics), researchers can identify the primary molecular targets and off-target effects of the compound. ahajournals.org This integrated approach can help construct detailed regulatory networks, revealing how the compound perturbs cellular systems and elucidating its mechanism of action. nih.govnygen.io Such studies are invaluable for identifying biomarkers of response and for predicting potential therapeutic applications and liabilities. nih.gov
Development of Advanced Spectroscopic Techniques for in situ Monitoring of Compound Interactions
Observing how this compound interacts with its biological targets in a native environment is a significant challenge. Advanced spectroscopic techniques that allow for in situ monitoring are critical for gaining these insights. spectroscopyonline.com
Future directions could involve the use of in-cell NMR spectroscopy to study the compound's binding to target proteins within living cells, providing structural details of the interaction in a physiological context. mdpi.com Another promising technique is the cellular thermal shift assay (CETSA), which can confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding. nih.gov Furthermore, developing probes based on the benzothiazine scaffold, for example by incorporating environmentally sensitive fluorophores, could enable real-time imaging of the compound's distribution and target engagement in cells using fluorescence microscopy. nih.govnih.govresearchgate.net These methods provide direct evidence of target interaction, which is crucial for validating its mechanism of action and guiding drug development efforts.
Strategic Design of Analogues for Elucidating Fundamental Biological Processes
Beyond its potential therapeutic applications, this compound can serve as a scaffold for creating chemical tools to probe fundamental biology. nih.gov The strategic design of analogues with specific properties can help to dissect complex cellular pathways.
For instance, analogues could be synthesized with "clickable" tags (e.g., alkynes or azides) to enable their use in activity-based protein profiling (ABPP) to identify cellular targets covalently. Attaching photo-crosslinking groups would allow for the irreversible capture of binding partners upon UV irradiation, facilitating their identification by mass spectrometry. Furthermore, modifying the ester group to a hydroxamic acid could be explored, as this functional group is a known zinc-binding motif found in many histone deacetylase (HDAC) inhibitors, a class of anticancer agents. nih.gov Designing such specialized molecular probes would transform the compound from a mere subject of study into a tool for discovery. mdpi.comfrontiersin.org
Addressing Unresolved Questions in Benzothiazine Chemistry through the Study of this Compound
The broad class of benzothiazines still holds many chemical mysteries. mdpi.com The specific structure of this compound makes it an excellent model system to address some of these fundamental questions.
One area of interest is the stability and reactivity of the 4H-1,4-benzothiazine ring system itself, particularly its susceptibility to oxidation to the corresponding sulfoxide (B87167) or sulfone. ijddd.com This specific compound could be used to systematically study the electronic effects of substituents at the C2 and C3 positions on the redox properties of the sulfur atom. Another unresolved question is the precise nature of the non-covalent interactions that govern the binding of benzothiazines to their biological targets. High-resolution structural studies (e.g., X-ray crystallography or Cryo-EM) of this compound in complex with a target protein could provide definitive answers. Such fundamental studies would not only deepen our understanding of this specific molecule but also contribute valuable knowledge to the broader field of heterocyclic chemistry. nih.govpurdue.edu
Q & A
Q. What are the established synthetic routes for methyl 3-methyl-4H-1,4-benzothiazine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminothiophenol derivatives with α,β-unsaturated carbonyl compounds. For example:
- Key Conditions : Use HCl gas as a catalyst in dry ethanol under reflux (4–6 hours) .
- Optimization Strategies :
- Adjust reaction temperature (e.g., 80–100°C) to balance yield and side-product formation.
- Vary stoichiometry of reactants (e.g., 1:1 molar ratio of 2-aminothiophenol to β-aroylacrylic acid derivatives) .
- Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups like C=O (1620–1640 cm⁻¹) and N–H (3315–3340 cm⁻¹) .
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.1 ppm) and methyl groups (δ 1.9–2.3 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 267–291 for related analogs) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) using SHELXL .
Q. How can contradictory data in literature regarding synthesis yields or structural assignments be resolved?
Methodological Answer:
- Reproduce Experiments : Repeat reactions under standardized conditions (e.g., identical solvents, catalysts) .
- Advanced Characterization : Use single-crystal X-ray diffraction to unambiguously confirm molecular geometry (e.g., chair vs. boat conformations) .
- Purity Analysis : Employ HPLC or TLC to verify absence of byproducts affecting yield calculations .
Case Study : In the synthesis of 1,4-benzothiazin-3-ones, conflicting reports about product identity were resolved by X-ray crystallography, confirming the absence of seven-membered rings .
Q. What strategies are effective for studying structure-activity relationships (SAR) of benzothiazine derivatives?
Methodological Answer:
- Structural Modifications : Synthesize analogs with varied substituents (e.g., fluorine at position 7) to assess electronic effects .
- Crystallographic Data : Correlate hydrogen-bonding patterns (e.g., N–H⋯O interactions) with biological activity .
- Computational Modeling : Use DFT calculations to predict electron density distribution and reactive sites .
Example : Fluorinated analogs (e.g., isopropyl-7-fluoro-3-methyl derivatives) show altered bioactivity due to enhanced electronegativity .
Q. How can crystallographic software (e.g., SHELX, WinGX) improve the accuracy of structural refinement?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
